molecular formula C16H15N3O2 B2747162 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1235063-81-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2747162
CAS No.: 1235063-81-6
M. Wt: 281.315
InChI Key: CTHWIWLNPPAZIE-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a unique combination of a naphthalene ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting methyl hydrazine with an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Attachment of the Naphthalene Moiety: : The naphthalene ring can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole derivative with a naphthalene-based electrophile, such as naphthylmethyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

  • Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings (naphthalene and oxadiazole) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the oxadiazole ring, known for its bioactivity, and the naphthalene moiety, which can interact with biological targets, makes it a candidate for designing new pharmaceuticals.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the naphthalene ring and the oxadiazole moiety. This structure provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry. The naphthalene ring offers rigidity and planarity, while the oxadiazole ring contributes to bioactivity and chemical reactivity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-18-16(21-19-11)10-17-15(20)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWIWLNPPAZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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